molecular formula C8H3ClF3N3O B1392791 2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1203898-23-0

2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B1392791
CAS RN: 1203898-23-0
M. Wt: 249.58 g/mol
InChI Key: PRBWYBRXXRCGDO-UHFFFAOYSA-N
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Description

“2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine” is a trifluoromethyl-substituted pyridine derivative . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . This compound and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “this compound”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method largely depends on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are typically related to the introduction of TFMP groups within the structures of other molecules . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are largely influenced by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • Research has focused on the synthesis and structural analysis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, utilizing compounds like 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline and 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine. This synthesis aims to improve the lipophilicity of molecules, thereby enhancing the transport of bioactive units through cell wall barriers. Such compounds have been tested for anti-cancer activity, with some showing significant potency (Maftei et al., 2016).

Biological Applications

Anticancer Activity and Apoptosis Induction

  • Certain 1,2,4-oxadiazole derivatives like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have been identified as novel apoptosis inducers, with efficacy against various cancer cell lines. These compounds have shown the ability to arrest cells in specific phases, thereby inducing apoptosis. Moreover, structure-activity relationship (SAR) studies have provided insights into the importance of certain groups for the activity of these compounds (Zhang et al., 2005).

Antimicrobial Activity

  • Synthesis efforts have also led to the creation of new 1,2,4-triazoles starting from isonicotinic acid hydrazide. These compounds have undergone evaluations for their antimicrobial activities, revealing that most synthesized compounds exhibit good to moderate activity (Bayrak et al., 2009).

Herbicidal Activity

  • Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring have been synthesized and assessed for their herbicidal activity against various plants. These compounds have shown moderate to high levels of activity against all tested weeds, with certain compounds exhibiting potent activity without causing crop injury (Tajik & Dadras, 2011).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

The demand for TFMP derivatives has been increasing steadily over the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites but also protect human populations from the spread of diseases . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

2-Chloro-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in the inhibition of specific enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the modulation of metabolic processes . The nature of these interactions often involves the formation of stable complexes, which can inhibit or activate the enzymatic activity, thereby influencing the overall biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the production and utilization of cellular energy.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to bind to specific sites on enzymes, leading to the inhibition of their activity . This binding can result in conformational changes in the enzyme structure, thereby affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors such as light and temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways without causing significant toxicity . At higher doses, toxic or adverse effects can be observed, including damage to vital organs and disruption of normal physiological functions . Threshold effects have also been noted, where a certain dosage level must be reached before any observable effects occur.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it can affect the cytochrome P450 enzyme system, leading to changes in the metabolism of other compounds within the cell . These interactions can result in alterations in the levels of specific metabolites, which can have downstream effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it can exert its effects. The distribution of this compound within tissues can also influence its overall efficacy and toxicity, as different tissues may have varying capacities to uptake and metabolize the compound.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of this compound can also affect its interactions with other biomolecules, thereby modulating its overall biological activity.

properties

IUPAC Name

3-(2-chloropyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N3O/c9-5-4(2-1-3-13-5)6-14-7(16-15-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBWYBRXXRCGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NOC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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